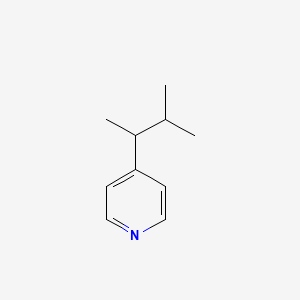

4-(1,2-Dimethyl-propyl)-pyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are cornerstone compounds in numerous scientific disciplines. researchgate.net The pyridine ring is a prevalent motif in a vast array of biologically active compounds, including many top-selling pharmaceuticals. nih.gov This is due in part to the pyridine unit's ability to modulate key physicochemical properties such as solubility, polarity, and hydrogen bonding capacity, which are critical for drug efficacy. cymitquimica.com Beyond pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals, such as herbicides and insecticides, and find use as ligands in catalysis and as versatile solvents and reagents in organic synthesis. researchgate.netwikipedia.org

Contextualization of Alkylpyridines in Synthetic and Mechanistic Endeavors

Alkylpyridines, pyridines bearing one or more alkyl substituents, are a significant subclass of pyridine derivatives. The synthesis of these compounds can be approached in two primary ways: by constructing the pyridine ring from acyclic precursors or by introducing the alkyl group onto a pre-formed pyridine ring.

Classic methods for pyridine ring synthesis that can yield alkylated products include the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, followed by oxidation. wikipedia.org Another established route is the Bohlmann–Rahtz pyridine synthesis, which constructs the ring from an enamine and an ethynyl (B1212043) ketone. beilstein-journals.org

The direct alkylation of the pyridine ring is often challenging due to the electron-deficient nature of the ring, which makes it less susceptible to standard electrophilic substitution. However, radical-based methods like the Minisci reaction have proven effective for introducing alkyl groups, although they can sometimes suffer from a lack of regioselectivity. nih.gov For the specific synthesis of 4-alkylpyridines, modern strategies often involve the use of pre-functionalized pyridines or the development of regioselective C-H activation methods. nih.govorganic-chemistry.org The synthesis of 4-sec-butylpyridine, a closely related isomer, has been achieved by reacting 4-ethylpyridine (B106801) with sodium amide in liquid ammonia (B1221849), followed by treatment with ethyl iodide.

Research Trajectories for Branched Alkylpyridines

The presence of a branched alkyl group, as seen in 4-(1,2-dimethyl-propyl)-pyridine, introduces steric hindrance that can significantly influence the compound's reactivity and synthetic accessibility. The synthesis of sterically hindered pyridines is an active area of research, as these motifs can be valuable in creating novel chemical architectures and tuning the properties of functional molecules. rsc.orgnagoya-u.ac.jp

Current research in this area is focused on developing new catalytic methods that can overcome the steric challenges associated with these molecules. This includes advancements in cross-coupling reactions and direct C-H functionalization that allow for the precise and efficient introduction of branched alkyl groups onto the pyridine core. Furthermore, the unique steric and electronic properties of branched alkylpyridines make them interesting candidates for use as non-nucleophilic bases or as ligands in catalysis, where the bulky alkyl group can create a specific coordination environment around a metal center. The exploration of compounds like this compound, while currently limited, is part of a broader effort to expand the synthetic toolkit available to organic chemists and to explore the full potential of the vast chemical space occupied by substituted pyridines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

4-(3-methylbutan-2-yl)pyridine |

InChI |

InChI=1S/C10H15N/c1-8(2)9(3)10-4-6-11-7-5-10/h4-9H,1-3H3 |

InChI Key |

VFYCEFUVIBPANU-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)C1=CC=NC=C1 |

Canonical SMILES |

CC(C)C(C)C1=CC=NC=C1 |

Origin of Product |

United States |

Mechanistic Investigations into Reactions Involving 4 1,2 Dimethyl Propyl Pyridine and Analogs

Mechanistic Pathways of Pyridine (B92270) Dearomatization and Rearomatization

The dearomatization of pyridines is a powerful strategy for the synthesis of a variety of saturated and partially saturated nitrogen-containing heterocycles. mdpi.comacs.org This process often involves the formation of reactive intermediates that can be trapped or undergo further transformations. A subsequent rearomatization step can then be employed to introduce new functional groups onto the pyridine ring. rsc.org

Formation and Reactivity of 1,4-Dihydropyridine (B1200194) Intermediates

A key intermediate in many pyridine dearomatization reactions is the 1,4-dihydropyridine (1,4-DHP) scaffold. rsc.orgazaruniv.ac.ir These species can be generated through various methods, including the classic Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849). organic-chemistry.orgresearchgate.net More contemporary methods involve the reduction of pyridinium (B92312) salts or the direct nucleophilic addition to the pyridine ring. mdpi.comacs.org

The reactivity of 1,4-DHP intermediates is diverse. They can act as hydride donors, a property famously exploited by the biological cofactor NADH. nih.govrsc.org The stability and reactivity of these intermediates are highly dependent on the substituents on the ring and the nitrogen atom. For instance, N-silyl-1,4-dihydropyridines have been identified as transient intermediates in copper-catalyzed dearomatization reactions. mdpi.comacs.org These intermediates can be isolated or can undergo in situ reduction to form piperidines or oxidation to regenerate the aromatic pyridine. mdpi.com

The formation of 1,4-DHPs can be achieved through various catalytic systems. For example, a chiral copper complex has been shown to catalyze the C-4 regioselective addition of styrenes to pyridines in the presence of a silane, leading to unstable N-silyl-1,4-dihydropyridines. mdpi.com Mechanistic studies, including DFT calculations, suggest a pathway involving the formation of a copper hydride species that adds to the styrene, followed by nucleophilic attack of the resulting organocopper species on the activated pyridine ring. acs.orgnih.gov

| Reaction Type | Catalyst/Reagent | Intermediate | Outcome | Reference |

| Hantzsch Synthesis | Ammonia, β-ketoester, aldehyde | Enamine and Knoevenagel adduct | 1,4-Dihydropyridine | organic-chemistry.orgresearchgate.net |

| Copper-Catalyzed Dearomatization | Chiral Copper Complex, Silane | N-silyl-1,4-dihydropyridine | Piperidine (B6355638) or functionalized pyridine | mdpi.comacs.org |

| Borohydride Reduction | Borohydrides | 1,4-dihydropyridyl borohydride | Reduced Pyridine Derivatives | acs.org |

Hydride Transfer Mechanisms in Alkylpyridine Systems

Hydride transfer is a fundamental process in the chemistry of alkylpyridines and their di- and tetrahydro derivatives. nih.govresearchgate.net The ability of 1,4-dihydropyridines to act as hydride donors is central to their role in both chemical and biological reductions. nih.govcaltech.edu The mechanism of hydride transfer often involves the concerted movement of a hydride ion (H-) from the donor to an acceptor molecule.

In the context of catalytic CO2 reduction, the mechanism of hydride transfer from dihydropyridine (B1217469) intermediates has been a subject of detailed investigation. princeton.edu Computational studies have been employed to evaluate the thermodynamics and kinetics of hydride transfer from surface-adsorbed dihydropyridine species to CO2. princeton.edu These studies have revealed high kinetic barriers for direct hydride transfer from certain surface hydrides, suggesting that alternative pathways, potentially involving intermediates formed without direct surface hydride transfer, may be operative. princeton.edu

The coordination of metal ions to the pyridine ring can significantly influence the electronic structure and, consequently, the hydride transfer ability of the corresponding dihydropyridinates. nih.govrsc.org Metal coordination generally lowers the electron density on the pyridine ring, which can facilitate the hydride transfer process. nih.gov

Detailed Studies of Catalytic Processes

Catalysis plays a pivotal role in the functionalization of pyridines, enabling a wide range of transformations with high efficiency and selectivity.

Nucleophilic Catalysis by Pyridine Derivatives (e.g., DMAP as a model)

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for a wide array of reactions, most notably acylation reactions. researchgate.netyoutube.comrsc.org Its catalytic activity stems from the increased nucleophilicity of the ring nitrogen due to the electron-donating dimethylamino group. youtube.com The general mechanism for acyl transfer reactions catalyzed by DMAP involves the initial nucleophilic attack of DMAP on the acyl donor (e.g., an acid anhydride (B1165640) or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. bath.ac.uk This intermediate is then readily attacked by a nucleophile, such as an alcohol, to form the acylated product and regenerate the DMAP catalyst. youtube.combath.ac.uk

The stability and reactivity of the acylpyridinium intermediate are key to the catalytic efficiency of DMAP. researchgate.net The development of chiral analogs of DMAP has extended the utility of this catalytic strategy to asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. nih.gov

| Catalyst | Reaction Type | Key Intermediate | Function | Reference |

| DMAP | Acylation | N-Acylpyridinium salt | Acyl transfer | researchgate.netyoutube.combath.ac.uk |

| Chiral DMAP analogs | Asymmetric Rearrangements | Chiral Acylpyridinium salt | Enantioselective catalysis | nih.gov |

Role of Metal Complexes (e.g., Palladium, Iron) in Alkylpyridine Functionalization

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in alkylpyridines, a transformation that is challenging to achieve through traditional methods. yorku.ca

Palladium Complexes: Palladium catalysts have been successfully employed in the allylic C-H functionalization of alkylpyridines. yorku.carsc.org These reactions often proceed through the formation of a π-allylpalladium intermediate. rsc.org One strategy involves the use of alkylidene dihydropyridines (ADHPs) as intermediates, which can act as nucleophiles in palladium-catalyzed allylation reactions. yorku.ca This approach allows for mild reaction conditions and demonstrates broad functional group tolerance. yorku.ca Palladium catalysis can also be used to effect the dehydrogenation of alkylpyridines to form valuable alkenylpyridine products. yorku.ca

Iron Complexes: Iron complexes have shown significant catalytic activity in cross-coupling reactions involving aryl Grignard reagents and alkyl halides. nih.govrsc.org Structurally characterized iron(II) complexes with functionalized amine-pyrazolyl tripodal ligands have been shown to be effective catalysts for these transformations under ambient conditions. nih.govrsc.org The ligand environment around the iron center plays a crucial role in determining the catalytic activity and the geometry of the complex. nsf.gov Mechanistic studies on iron-catalyzed cycloaddition of CO2 and epoxides have revealed that the coordination and dissociation of a pyridine group on the iron catalyst can be controlled by temperature, with the uncoordinated pyridine playing a role in activating CO2. nih.gov

| Metal Complex | Reaction Type | Proposed Intermediate/Mechanism | Application | Reference |

| Palladium(II) | Allylic C-H Functionalization | π-Allylpalladium | Synthesis of functionalized pyridines | yorku.carsc.org |

| Iron(II) | Cross-coupling | Ligand-stabilized Fe(II) and Mg(II) species | C-C bond formation | nih.govrsc.org |

| Iron(III) | CO2/Epoxide Cycloaddition | Reversible pyridine coordination | Synthesis of cyclic carbonates | nih.gov |

Investigation of Electron Transfer Pathways in Electrochemistry

The electrochemical behavior of pyridine and its derivatives has been studied to understand the fundamental processes of electron transfer and their potential applications in areas such as CO2 reduction. acs.org Cyclic voltammetry studies on gold electrodes have shown that the reduction of pyridinium ions is an irreversible process. acs.org

The electrochemical reduction of pyridine can proceed via an outer-sphere single-electron transfer, which generates a highly reactive radical anion. acs.org This intermediate can undergo various follow-up reactions, including dimerization and partial hydrogenation. acs.org For the complete hydrogenation of pyridine to piperidine, electrocatalytic hydrogenation pathways are often more efficient. In this process, electrochemically generated adsorbed hydrogen species react with the pyridine molecule, avoiding the formation of highly reactive ionic intermediates. acs.org

The transfer of electrons between purine (B94841) and pyrimidine (B1678525) systems has also been investigated using pulse radiolysis. nih.gov These studies have shown that electron transfer can occur from a purine radical anion to a pyrimidine, with the rate of transfer being diffusion-controlled. nih.gov

Kinetics and Thermodynamics of Alkylpyridine Reactions

The reactivity of alkylpyridines, including 4-(1,2-dimethyl-propyl)-pyridine, is fundamentally governed by the electronic and steric properties of the alkyl substituent and the pyridine ring. The nitrogen atom's lone pair of electrons makes the pyridine moiety nucleophilic and basic, while the alkyl group can influence reactions through inductive and steric effects. Mechanistic studies often involve analyzing the kinetics and thermodynamics of reactions such as nucleophilic substitution, quaternization, and C-H bond activation at the alkyl group.

The rate of a chemical reaction is quantified by the rate constant (k), while activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insight into the energy barrier and the molecular order of the transition state, respectively. researchgate.net For reactions involving alkylpyridines, these parameters are highly sensitive to the structure of the alkyl group and any substituents on the pyridine ring.

Systematic studies on the quaternization of 3- and 4-substituted pyridines with ethyl iodide have shown that the electronic nature of the substituent significantly influences the reaction rate. researchgate.net Electron-donating groups, such as alkyl groups, increase the nucleophilicity of the pyridine nitrogen, thereby accelerating the rate of quaternization. The 1,2-dimethyl-propyl group at the 4-position of the pyridine ring is an electron-donating group due to hyperconjugation and the +I (inductive) effect, which is expected to enhance the reaction rate compared to unsubstituted pyridine.

In nucleophilic aromatic substitution (SNAr) reactions, where a substituted pyridine acts as the substrate, the situation is different. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov These reactions are second-order in piperidine, suggesting a mechanism that involves rate-determining deprotonation of an addition intermediate. nih.gov

The activation parameters for such reactions provide crucial mechanistic details. For the reaction of 2-substituted N-methylpyridinium substrates with piperidine, negative entropies of activation are observed, indicating a more ordered transition state compared to the reactants. nih.gov The contribution of the TΔS‡ term to the free energy of activation can be significant, ranging from 0.9 to 6.6 kcal/mol. nih.gov

Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution Reactions of 2-Substituted N-Methylpyridinium Substrates with Piperidine in Methanol nih.gov

| Substituent (L) | k (M⁻²s⁻¹) at 50.1 °C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| 2-F | 0.0104 | 16.5 | -20.6 |

| 2-Cl | 0.0107 | 17.5 | -17.0 |

| 2-Br | 0.0105 | 18.0 | -15.4 |

| 2-I | 0.0091 | 18.0 | -15.8 |

| 2-CN | 0.150 | 16.0 | -15.1 |

| 4-CN | 0.121 | 13.9 | -20.4 |

The Hammett equation is a valuable tool for relating reaction rates and equilibrium constants to the electronic properties of substituents on an aromatic ring. researchgate.netsciepub.com For para-substituted pyridines, a linear correlation is often observed between the logarithm of the rate constant (log k) and the Hammett substituent constant (σp). researchgate.net Electron-donating groups have negative σp values, and a negative slope (ρ) for the Hammett plot indicates that the reaction is accelerated by such groups. The 1,2-dimethyl-propyl group, being electron-donating, would be expected to follow this trend in reactions where the pyridine nitrogen acts as a nucleophile.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH), typically kH/kD for hydrogen/deuterium (B1214612) substitution. wikipedia.org

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken during the rate-determining step. wikipedia.orgprinceton.edu This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. princeton.edu

In the context of this compound, a reaction involving the activation of the C-H bond at the tertiary carbon of the alkyl group (the C-1 position) would be expected to show a significant primary KIE if this bond cleavage is rate-limiting. For example, in oxidation or metal-catalyzed C-H functionalization reactions, substituting the hydrogen at C-1 with deuterium would lead to a considerable decrease in the reaction rate. csic.esnih.gov

The magnitude of the KIE can also provide information about the transition state structure. A symmetrical transition state, where the hydrogen is equally shared between the carbon and the abstracting species, generally leads to a maximum KIE. princeton.edu

Secondary KIEs occur when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are typically smaller (kH/kD ≈ 0.8-1.4) and can provide information about changes in hybridization at the carbon atom during the reaction. epfl.ch For instance, a change from sp³ to sp² hybridization at a carbon adjacent to the reaction center often results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse effect (kH/kD < 1). epfl.ch

While specific KIE studies on this compound are not detailed in the provided search results, the principles can be illustrated with data from analogous systems. For example, the deuterium kinetic isotope effect (kNH/kND) for hydrogen abstraction from N-deuteriodiphenylamine was found to be 2.3 at 373 K, indicating that the N-H bond is broken in the rate-determining step.

The table below provides hypothetical KIE values for different types of C-H bond activation reactions that could involve the 1,2-dimethyl-propyl group, based on general principles.

Table 2: Expected Kinetic Isotope Effects for C-H Bond Activation at the 1-Position of the 1,2-Dimethyl-propyl Group

| Reaction Type | Expected kH/kD Value | Implication |

|---|---|---|

| Radical H-abstraction | ~2-8 | C-H bond cleavage is part of the rate-determining step. princeton.edu |

| Metal-insertion (Oxidative Addition) | ~2-5 | C-H bond activation is rate-limiting. csic.es |

| E2 Elimination (if applicable) | ~3-8 | Concerted C-H bond breaking in the transition state. princeton.edu |

| Neighboring group participation | ~1.0-1.2 (secondary) | Change in hybridization or hyperconjugation in the transition state. epfl.ch |

These mechanistic tools—rate constant determination, analysis of activation parameters, and measurement of kinetic isotope effects—are essential for building a detailed understanding of the chemical reactivity of complex molecules like this compound and its analogs.

Computational and Theoretical Chemistry of 4 1,2 Dimethyl Propyl Pyridine

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical methods are central to this characterization.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-(1,2-Dimethyl-propyl)-pyridine, the first step in its theoretical characterization would be geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule.

DFT functionals, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to perform these calculations. researchgate.netrasayanjournal.co.inresearchgate.netyoutube.comresearchgate.net The optimization process yields the equilibrium geometry, from which important structural parameters like bond lengths, bond angles, and dihedral angles can be extracted. The final output also provides the total electronic energy of the molecule, a key piece of data for determining its thermodynamic stability. For instance, studies on other alkyl-substituted pyridines have successfully used DFT to obtain optimized geometries that are in good agreement with experimental data where available. rasayanjournal.co.inresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-N Bond Length (in ring) | ~1.34 Å |

| C-C Bond Length (in ring) | ~1.39 Å |

| C-C Bond Length (alkyl group) | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

| C-N-C Bond Angle | ~117° |

| C-C-C Bond Angle (in ring) | ~120° |

| Dihedral Angles | Dependent on conformer |

| Note: This table is illustrative and based on typical values for similar molecules. Actual values would require specific DFT calculations for this compound. |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netaimspress.com

For this compound, the HOMO would likely be a π-orbital distributed over the pyridine (B92270) ring, while the LUMO would be a π*-orbital. The electron-donating nature of the 1,2-dimethyl-propyl group would be expected to raise the energy of the HOMO compared to unsubstituted pyridine, making it more susceptible to electrophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.netresearchgate.netnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Predicted Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.5 |

| HOMO-LUMO Gap | 6.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.5 |

| Chemical Hardness (η) | 3.0 |

| Chemical Potential (μ) | -3.5 |

| Electrophilicity Index (ω) | 2.04 |

| Note: These values are hypothetical and serve as an illustration of the data that would be generated from FMO analysis. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Potential Energy Surface Scans and Transition State Identification

To study a chemical reaction involving this compound, such as its reaction with an electrophile or a radical, a potential energy surface (PES) scan would be performed. arxiv.org This involves systematically changing key geometric parameters (e.g., a forming bond distance) and calculating the energy at each step. The resulting energy profile can reveal the minimum energy path from reactants to products.

The highest point on this path is the transition state (TS), which is a first-order saddle point on the PES. Locating the exact geometry of the TS is crucial for understanding the reaction mechanism. Algorithms like the Berny optimization can be used to find the TS structure. Once located, a frequency calculation is performed to confirm that it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy of the reaction. Studies on the reaction of OH radicals with methyl- and ethyl-substituted pyridines have utilized transition state theory to understand their reactivity. oberlin.edu

Solvent Effects on Reaction Pathways (e.g., PCM/UAHF Solvation Model)

Reactions are most often carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for these effects. nih.govnih.govacs.org In the PCM model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For a reaction of this compound, the geometry of reactants, transition states, and products would be re-optimized in the presence of the solvent model. This would provide a more realistic picture of the reaction energetics in solution. For example, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy compared to the gas phase. The effect of different solvents on the basicity and reactivity of substituted pyridines has been successfully modeled using such approaches. acs.orgresearchgate.net

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the NMR chemical shifts (¹H and ¹³C) of organic molecules. acs.orgnih.govnsf.govresearchgate.netyoutube.com The GIAO (Gauge-Including Atomic Orbital) method is typically used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental data. For this compound, this would help in assigning the signals of the aromatic and alkyl protons and carbons.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. arxiv.orgchemrxiv.orgnih.govchemrxiv.orgresearchgate.net These frequencies correspond to the peaks in an IR spectrum. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation, so a scaling factor is typically applied. The predicted IR spectrum can help in identifying characteristic functional group vibrations.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netresearchgate.netchemrxiv.orgmdpi.comacs.org These calculations provide the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, TD-DFT would predict the π→π* transitions of the pyridine ring.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Predicted Value |

| ¹³C NMR | Aromatic C (unsubstituted) | 123-125 ppm |

| ¹³C NMR | Aromatic C (substituted) | 148-150 ppm |

| ¹H NMR | Aromatic H (ortho to alkyl) | ~7.1 ppm |

| ¹H NMR | Aromatic H (meta to alkyl) | ~8.5 ppm |

| IR | Aromatic C=C/C=N stretch | 1580-1610 cm⁻¹ |

| IR | C-H stretch (sp³) | 2850-2970 cm⁻¹ |

| UV-Vis | λmax (π→π*) | ~255 nm |

| Note: This table is for illustrative purposes. Actual spectroscopic data would be obtained from specific calculations. |

The computational and theoretical chemistry toolkit offers a robust framework for the in-depth characterization of this compound. Through DFT, its electronic structure and stability can be determined. FMO analysis provides insights into its reactivity, while reaction mechanism modeling can elucidate the pathways and energetics of its chemical transformations. Furthermore, the prediction of its NMR, IR, and UV-Vis spectra serves as a powerful aid in its structural identification. Although specific computational studies on this particular molecule are not prevalent in existing literature, the methodologies are well-established and have been successfully applied to a wide range of analogous pyridine derivatives, demonstrating the potential for a comprehensive theoretical understanding of its chemical nature.

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules at interfaces, providing insights into their orientation, distribution, and the resulting interfacial properties. While direct MD simulation studies specifically targeting this compound at interfaces are not extensively documented in publicly available research, the behavior of simpler alkylpyridines, such as 4-methylpyridine (B42270) and 4-ethylpyridine (B106801), has been investigated, offering a basis for understanding the interfacial characteristics of more complex derivatives.

Research on pyridine and its shorter-chain alkyl derivatives at liquid-vapor and oil-water interfaces reveals distinct orientational preferences and distribution patterns. dntb.gov.uaresearchgate.net These studies indicate that the interplay between the hydrophilic pyridine head and the hydrophobic alkyl tail dictates the molecule's behavior at an interface.

For instance, at a liquid/vapor interface, the pyridine ring of compounds like 4-methylpyridine and 4-ethylpyridine tends to adopt a vertical orientation at the outermost surface layer, while a more parallel orientation is favored in the region closer to the bulk liquid phase. dntb.gov.ua At an oil-water interface, the behavior is largely governed by the hydrophobicity of the alkyl substituent. Simulations of 4-ethylpyridine in an octane/water system show that it preferentially accumulates at the interface, with the nitrogen atom of the pyridine ring oriented towards the aqueous phase. researchgate.net In contrast, unsubstituted pyridine tends to dissolve into the water phase rather than residing at the interface. researchgate.net

Extrapolating from these findings, it is anticipated that this compound, with its significantly larger and more branched alkyl group, would exhibit a more pronounced surfactant-like character. The bulky, hydrophobic 1,2-dimethylpropyl group would strongly favor the non-aqueous phase (e.g., oil or vapor), while the polar pyridine ring would interact favorably with the aqueous or more polar phase. This would likely lead to a strong accumulation of this compound at the interface.

The orientation of the molecule at the interface would be a critical factor in determining the interfacial properties. It is expected that the 1,2-dimethylpropyl group would be embedded in the non-polar phase, while the pyridine ring would be positioned at the boundary, likely with the nitrogen atom directed towards the polar phase to facilitate hydrogen bonding or other polar interactions.

Table 1: Comparison of Expected Interfacial Properties of Alkylpyridines

| Compound | Alkyl Substituent | Expected Interfacial Activity (Oil/Water) | Predicted Orientation of Pyridine Ring at Interface |

| Pyridine | None | Low (dissolves in water) researchgate.net | N/A |

| 4-Methylpyridine | Methyl | Moderate | Parallel to interface dntb.gov.ua |

| 4-Ethylpyridine | Ethyl | High (accumulates at interface) researchgate.net | Parallel, with Nitrogen towards water researchgate.net |

| This compound | 1,2-Dimethylpropyl | Very High (strong accumulation expected) | Parallel, with Nitrogen towards water (predicted) |

Advanced Applications of 4 1,2 Dimethyl Propyl Pyridine in Non Clinical Research

Catalysis and Organocatalysis

Pyridine (B92270) and its derivatives are foundational in catalysis, acting as ligands for metal centers or as organocatalysts themselves. The specific nature of the substituent on the pyridine ring can tune the catalyst's activity, selectivity, and stability.

Development of Novel Catalytic Systems utilizing 4-(1,2-Dimethyl-propyl)-pyridine as a Ligand or Promoter

Pyridine-based ligands are crucial in the development of transition metal catalysts for a variety of chemical transformations. The nitrogen atom's lone pair of electrons allows it to coordinate with a metal center, while the substituents on the pyridine ring modulate the electronic and steric environment of the resulting complex. biosynce.com In systems like nickel and palladium catalysts used for ethylene (B1197577) polymerization, 2-(arylimino)pyridine ligands are common. Modifying the pyridine backbone can enhance the thermal stability of the catalyst and influence the properties of the resulting polymer.

For this compound, the electron-donating alkyl group at the 4-position increases the electron density on the nitrogen atom, enhancing its Lewis basicity and its ability to coordinate to metal centers. This property is beneficial in metal-pyridine complex catalysis, such as palladium-pyridine complexes used in cross-coupling reactions. biosynce.com Furthermore, the steric bulk of the 1,2-dimethylpropyl group can create a specific pocket around the metal's active site. This can influence the regioselectivity and stereoselectivity of catalytic reactions, for instance, in the C-4 selective alkylation of pyridines using nickel/Lewis acid cooperative catalysis. acs.org Research on palladium-catalyzed allylation of 4-alkylpyridines has shown that the alkyl group is a key component in the formation of reactive alkylidene dihydropyridine (B1217469) intermediates. nih.gov The unique structure of this compound could therefore be harnessed to develop novel catalysts with tailored reactivity for challenging chemical transformations.

Green Chemistry Applications in Catalytic Reactions

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use of hazardous substances. Pyridine derivatives have found applications in green chemistry, both as catalysts and as building blocks for sustainable materials. biosynce.com One key area is the development of catalysts that operate under mild conditions, reduce waste, and can be recycled.

The synthesis of pyridines from renewable resources, such as the thermo-catalytic conversion of glycerol (B35011) and ammonia (B1221849) over zeolite catalysts, represents a significant step towards sustainability. rsc.org While this produces a mixture of pyridines, it highlights the demand for greener production routes. Multicomponent reactions (MCRs) are another cornerstone of green chemistry, allowing the synthesis of complex molecules like pyridine-3,5-dicarbonitriles in a single, atom-economical step. acs.org

In its application, this compound could be employed in catalytic systems that utilize greener solvents or even operate under solvent-free conditions. Its properties as a Lewis base catalyst could facilitate reactions like acylations under mild conditions, minimizing energy consumption. biosynce.com Furthermore, when used as a ligand in metal complexes, it can improve reaction efficiency and selectivity, thereby reducing the amount of metal catalyst required and minimizing by-product formation. biosynce.com

Coordination Chemistry in Materials Science

The ability of alkylpyridines to act as ligands for metal ions is central to their use in materials science, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs).

Design and Synthesis of Metal Complexes with Alkylpyridine Ligands

The synthesis of transition metal complexes with pyridine-based ligands is a vast field of study, leading to materials with diverse geometries and properties. nih.govnih.govjscimedcentral.com The coordination number and geometry of the final complex (e.g., tetrahedral, square planar, or octahedral) are influenced by the metal ion, the counter-ions, and the steric and electronic properties of the pyridine ligand. nih.govjscimedcentral.com

For this compound, its role as a monodentate ligand would be similar to other 4-alkylpyridines. The bulky 1,2-dimethylpropyl group would likely play a significant role in directing the self-assembly of metal complexes, potentially favoring the formation of specific crystal structures or preventing overly dense packing, which can be advantageous in creating porous materials. The synthesis typically involves reacting the alkylpyridine ligand with a metal salt in a suitable solvent, with the resulting complex often precipitating from the solution. The table below summarizes characteristics of complexes formed with analogous pyridine-based ligands.

| Metal Ion | Ligand Type | Resulting Geometry | Reference |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Cu(I) | Pyridine | Square Planar/Tetrahedral/Octahedral | jscimedcentral.com |

| Ag(I) | Pyridine | Square Planar/Tetrahedral/Linear | jscimedcentral.com |

This table presents data for analogous pyridine-based ligands to illustrate common coordination geometries, as specific data for this compound complexes is not available.

Investigation of Photoluminescent Properties in Metal-Organic Frameworks and Thin Films

Luminescent materials are crucial for applications in lighting, displays, and sensing. Metal-Organic Frameworks (MOFs) and coordination polymer thin films are two classes of materials where pyridine ligands are used to create photoluminescent properties. The luminescence can originate from the organic linker, the metal center, or from charge transfer phenomena between them. nih.gov

A notable study demonstrated the fabrication of photoluminescent thin films from copper(I) iodide and various alkylpyridine ligands, including 4-methylpyridine (B42270) and 4-t-butylpyridine. diva-portal.orgfrontiersin.orgresearchgate.net These films were synthesized by exposing a non-emissive CuI film to the alkylpyridine vapor, resulting in the formation of a luminescent coordination polymer. frontiersin.orgresearchgate.net The resulting films exhibited primarily blue emission. diva-portal.orgfrontiersin.org The steric hindrance of the alkyl group was found to influence the structure, photoluminescence, and stability of the resulting films, with bulkier ligands leading to more stable blue-emitting polymer structures. frontiersin.org

Given these findings, this compound, with its significant steric bulk, would be an excellent candidate for forming stable, luminescent CuI-based thin films. Its incorporation could potentially tune the emission wavelength and enhance the material's stability, making it suitable for optoelectronic applications.

| Alkylpyridine Ligand | Emission Color (Powder) | Emission Maxima (λem) | Reference |

| 4-methylpyridine | Blue-Green | 515 nm | frontiersin.org |

| 3-methylpyridine | Yellow | 560 nm | frontiersin.org |

| 4-t-butylpyridine | Blue | 490 nm | frontiersin.org |

| 3,5-dimethylpyridine | Red | 650 nm | frontiersin.org |

This table shows photoluminescence data for CuI complexes with various alkylpyridines, demonstrating the tunability of emission based on the ligand structure.

Development of Sensors for Volatile Compounds

The development of reliable sensors for volatile organic compounds (VOCs) is critical for environmental monitoring, industrial safety, and medical diagnostics. nih.govnih.gov Luminescent materials are particularly promising for sensor applications because their light emission can be altered upon interaction with an analyte.

The photoluminescent copper(I) iodide-alkylpyridine thin films described above have been shown to function as effective sensors for volatile halogenated compounds (VHCs) like dichloromethane (B109758) and dibromomethane. diva-portal.orgfrontiersin.orgresearchgate.net The luminescence of these films is reversibly quenched upon exposure to VHC vapors. diva-portal.orgfrontiersin.org The sensing mechanism relies on the interaction of the analyte with the coordination complex, which disrupts the emissive state. The sensitivity and reversibility of these sensors make them promising for practical applications. diva-portal.orgfrontiersin.org

The use of this compound as the ligand in such a sensor is highly plausible. Its bulky alkyl group would influence the packing of the polymer chains in the thin film, creating specific cavities and surfaces that could enhance the selectivity and sensitivity towards certain volatile compounds. The interaction between the analyte and the film would likely involve weak forces, allowing for the reversible quenching observed in similar systems. This makes this compound a promising candidate for the development of next-generation optical sensors for VOCs. diva-portal.orgfrontiersin.org

Role in Analytical Chemistry Methodologies

Research into the specific roles of this compound in modern analytical chemistry methodologies is not documented in accessible scientific literature. While the broader class of pyridine derivatives sees use in various analytical techniques, the applications for this particular alkyl-substituted pyridine have not been reported.

Development of Electrochemical Detection Platforms

No specific research or published studies were found that describe the use of this compound in the development of electrochemical detection platforms or sensors. The field of electrochemistry has seen the development of sensors using other pyridine derivatives. For instance, research has been conducted on electrochemical sensors for the detection of pyridine and quinoline (B57606) using graphene-zirconium metal-organic framework hybrids. researchgate.net Furthermore, fluorescent chemosensors based on different, more complex pyridine-containing structures have been developed for detecting metal ions like Fe³⁺/Fe²⁺ and others. acs.orgresearchgate.net There is, however, no indication that this compound has been investigated for similar purposes.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Quinoline |

| N,O-Bis(trimethylsilyl)acetamide (BSA) |

| Trimethylchlorosilane (TMCS) |

| Hexamethyldisilazane (HMDS) |

| Trifluoroacetic Acid |

| N-Trimethylsilylimidazole (TMSI) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,2-Dimethyl-propyl)-pyridine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : Begin with nitration or alkylation of pyridine derivatives, leveraging protocols similar to those used for structurally analogous compounds like 4-(4-halophenyl)pyridines . Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) approaches. For example, in nitration reactions, monitor pH and temperature to avoid over-nitration, and employ HPLC to track intermediate formation . Green chemistry principles (e.g., solvent-free or aqueous-phase reactions) can enhance sustainability .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use - and -NMR to confirm substituent positions and stereochemistry, comparing chemical shifts to structurally similar pyridine derivatives (e.g., styrylpyridines) . IR spectroscopy can identify functional groups (e.g., C=N stretching at ~1600 cm). Pair these with mass spectrometry for molecular weight validation. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards .

Q. What safety protocols and handling precautions are essential when working with this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines: wear chemical goggles (ANSI Z87.1), nitrile gloves, and lab coats to prevent skin/eye contact . Use fume hoods for synthesis steps involving volatile intermediates. Store the compound in airtight containers under inert gas (N) to prevent degradation . Conduct a hazard assessment using GHS classifications for pyridine derivatives, even if toxicity data is limited .

Advanced Research Questions

Q. How can computational chemistry methods (DFT, molecular modeling) be applied to predict and explain the reactivity of this compound in novel reactions?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations to map electron density distributions and predict nucleophilic/electrophilic sites. Compare results to experimental data from analogous compounds like 2,6-distyrylpyridine . Use molecular docking studies to explore interactions with biological targets (e.g., enzymes), focusing on the steric effects of the 1,2-dimethylpropyl group .

Q. What strategies are effective for resolving contradictory results in the catalytic activity of this compound derivatives across different studies?

- Methodological Answer : Apply systematic comparison frameworks, as outlined in political science research methodologies . Control variables such as solvent polarity, catalyst loading, and reaction time. Use Arrhenius plots to isolate temperature-dependent effects. Cross-validate findings with independent techniques (e.g., kinetic isotope effects or in-situ IR spectroscopy) .

Q. What advanced functionalization techniques enable selective modification of the pyridine ring while preserving the 1,2-dimethylpropyl substituent?

- Methodological Answer : Employ directed ortho-metalation (DoM) using bulky bases (e.g., LDA) to protect the substituent during functionalization . For C-H activation, use Pd-catalyzed coupling reactions under mild conditions (e.g., Suzuki-Miyaura with aryl boronic acids). Monitor regioselectivity via -NMR and X-ray crystallography .

Q. How can the environmental fate and degradation pathways of this compound be systematically investigated using isotope labeling and advanced analytical techniques?

- Methodological Answer : Synthesize -labeled analogs and track degradation in soil/water systems via liquid scintillation counting. Combine this with LC-MS/MS to identify breakdown products. For photodegradation studies, use solar simulators and analyze intermediates with high-resolution Orbitrap MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Replicate measurements using standardized protocols (e.g., DSC for melting point, shake-flask method for solubility). Compare results to structurally similar compounds like 4-(1,2,4-oxadiazol-5-yl)-pyridine, noting substituent effects on polarity . Use QSAR models to predict property variations due to minor structural differences .

Experimental Design

Q. What steps are critical when designing a structure-activity relationship (SAR) study for this compound derivatives in pharmacological research?

- Methodological Answer : (1) Synthesize analogs with systematic substituent variations (e.g., halogens, alkyl chains). (2) Characterize purity (>99% via HPLC) and validate structures with -NMR . (3) Test bioactivity in cell-based assays (e.g., IC measurements) with triplicate replicates. (4) Perform multivariate regression analysis to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.